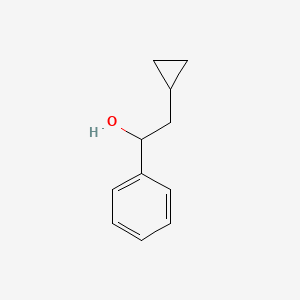

2-cyclopropyl-1-phenylethan-1-ol

Description

Properties

IUPAC Name |

2-cyclopropyl-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTROJXTZMNIZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Cyclopropyl Substituted Alcohols in Synthetic Chemistry

Cyclopropyl-substituted alcohols, often referred to as cyclopropylmethanols or cyclopropyl (B3062369) carbinols, are significant intermediates in organic synthesis. The high ring strain of the cyclopropyl group fundamentally influences their reactivity, allowing them to participate in a variety of useful chemical transformations.

The defining feature of these alcohols is their propensity to undergo reactions involving the cleavage of the three-membered ring. This reactivity is driven by the release of approximately 28 kcal/mol of ring strain. rsc.org The presence of an adjacent hydroxyl group facilitates these transformations, particularly through the formation of cyclopropylcarbinyl cation intermediates. rsc.orgrsc.org These cations are non-classical, delocalized species that can readily rearrange into homoallylic or cyclobutyl systems. rsc.orgrsc.org This unique reactivity has been harnessed to construct complex molecular frameworks that would be difficult to access through other methods. rsc.orgnih.gov

Key transformations involving cyclopropyl-substituted alcohols include:

Ring-Opening Reactions: Under acidic conditions or catalyzed by transition metals like gold or silver, cyclopropylmethanols can undergo ring expansion or cleavage to form a diverse array of products, including homoallylic alcohols, pyrrolidines, and functionalized furans. nih.govnih.govbeilstein-journals.org

Rearrangements: The cyclopropylcarbinyl-homoallyl rearrangement is a cornerstone of their chemistry, enabling the stereospecific synthesis of ring-expanded products and acyclic structures. nih.govacs.org

Downstream Transformations: The free hydroxyl group in cyclopropylmethanol (B32771) products is a versatile handle for further functionalization, allowing for conversion into aldehydes, ethers, azides, and amides, thereby providing access to a wide range of valuable molecules. nih.gov

The table below summarizes some of the key reaction types demonstrated by cyclopropyl-substituted alcohols.

| Reaction Type | Catalyst/Conditions | Resulting Structure | Reference |

| Ring Expansion/Rearrangement | AgOTf, Brønsted Acid, Hot Water | Benzo[b]oxepines, Halohydrofurans, Homoallylic Alcohols | rsc.orgnih.govresearchgate.net |

| Tandem Amination/Ring Expansion | AuCl/AgOTf | Pyrrolidines | nih.gov |

| Prins Cyclization | Lewis Acids | Tetrahydropyrans | nih.govacs.org |

| Oxidation | PCC (Pyridinium chlorochromate) | Cyclopropanecarboxaldehydes | nih.gov |

Overview of Phenylethanol Derivatives in Organic Transformations

Classic Approaches to Alcohol Synthesis

Traditional methods for alcohol synthesis remain fundamental in the preparation of 2-cyclopropyl-1-phenylethan-1-ol and its derivatives. These approaches, while not always stereoselective, are crucial for producing the basic molecular framework.

Grignard Reagent Addition to Carbonyl Compounds

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a versatile method for synthesizing alcohols. mnstate.edu The synthesis of this compound via this route typically involves the reaction of a cyclopropylmethylmagnesium halide with benzaldehyde (B42025) or the addition of a phenylmagnesium halide to cyclopropylacetaldehyde.

A general procedure involves the slow, dropwise addition of a solution of the appropriate aldehyde in an anhydrous ether solvent to a solution of the Grignard reagent at a low temperature, such as 0 °C. rsc.org After the addition is complete, the reaction mixture is stirred for a period to ensure completion, and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. rsc.org The desired alcohol is then extracted from the aqueous layer using an organic solvent like ethyl acetate. rsc.org The combined organic layers are subsequently washed, dried, and concentrated to yield the crude product, which can be used in subsequent steps without further purification. rsc.org

For instance, cyclopropyl(phenyl)methanols can be prepared in quantitative yield by reacting cyclopropylmagnesium bromide with a substituted benzaldehyde in anhydrous tetrahydrofuran (B95107) (THF). rsc.org

Table 1: Examples of Grignard Reagents and Carbonyl Precursors for the Synthesis of this compound Analogs

| Grignard Reagent | Carbonyl Compound | Resulting Alcohol |

| Cyclopropylmagnesium bromide | Substituted Benzaldehydes | Substituted Cyclopropyl(phenyl)methanols |

| Phenylmagnesium bromide | Cyclopropylacetaldehyde | This compound |

This table illustrates the versatility of the Grignard reaction in accessing a variety of analogs by changing the starting materials.

Reduction of Ketone Precursors

Another classic and widely used method for synthesizing this compound is the reduction of the corresponding ketone, cyclopropyl (B3062369) phenyl ketone. This approach is often straightforward and can be achieved using various reducing agents.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can sometimes influence the reaction's outcome, particularly in the presence of other functional groups. The reduction of cyclopropyl phenyl ketone using these hydrides typically results in the formation of the desired alcohol. However, it is important to note that under certain conditions, particularly with single electron transfer (SET) mechanisms, ring-opening of the cyclopropyl group can occur. rsc.org For example, the reduction of phenyl cyclopropyl ketone under specific catalytic conditions can lead to a ring-opened product. rsc.org

The general procedure involves dissolving the cyclopropyl phenyl ketone in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, or an ether like THF for LiAlH₄, and then adding the reducing agent portion-wise at a controlled temperature. After the reaction is complete, a workup procedure involving quenching the excess hydride and extracting the product is performed.

Stereoselective Synthesis of Cyclopropyl Alcohols

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods to synthesize specific enantiomers or diastereomers of this compound and its analogs is of paramount importance.

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral ketones is a powerful tool for obtaining enantiomerically enriched alcohols. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction.

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. youtube.comorganic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst, often derived from the amino acid proline, in combination with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. youtube.comyoutube.com

The mechanism involves the coordination of the ketone to the Lewis acidic boron atom of the CBS catalyst. This coordination occurs on the less sterically hindered face of the catalyst, which then directs the hydride delivery from the borane to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. youtube.com The enantioselectivity of the CBS reduction is often very high, provided there is a significant steric difference between the two substituents attached to the carbonyl group. youtube.com In the case of cyclopropyl isopropyl ketone, the π-electron-rich cyclopropyl group acts as the larger group, directing the stereochemical outcome. youtube.com

An interesting application of this methodology is the enantioselective reduction of a β-aryl ketone precursor, which, after further transformations, can lead to chiral tri-hydroxy products with high enantiomeric excess. nih.gov

Table 2: Enantioselective Reduction of Ketones using CBS Catalysis

| Ketone Substrate | Chiral Catalyst | Product | Enantiomeric Excess (ee) |

| Acetophenone | (R)-CBS | (R)-1-Phenylethanol | High |

| Cyclopropyl Phenyl Ketone | (R)-CBS | (R)-2-Cyclopropyl-1-phenylethan-1-ol | Expected to be high |

| tert-Butyl Methyl Ketone | (S)-CBS | (S)-3,3-Dimethyl-2-butanol | >95% |

This table provides examples of the high enantioselectivity achieved with the CBS reduction for various ketone substrates.

Diastereoselective Cyclopropanation Reactions

An alternative stereoselective approach involves the diastereoselective cyclopropanation of a chiral allylic alcohol. This method establishes the stereochemistry of the cyclopropane (B1198618) ring relative to the existing chiral center of the alcohol.

One of the most well-known methods for cyclopropanation is the Simmons-Smith reaction, which typically uses a diiodomethane (B129776) and a zinc-copper couple. consensus.app To achieve diastereoselectivity, the reaction can be performed on an allylic alcohol precursor where the hydroxyl group directs the cyclopropanation to one face of the double bond.

More advanced one-pot procedures have been developed for the enantio- and diastereoselective synthesis of cyclopropyl alcohols. consensus.appnih.gov These methods often involve an initial asymmetric addition to an aldehyde to create a chiral allylic alcohol intermediate in situ. nih.gov This is followed by a directed, diastereoselective cyclopropanation of the resulting alkoxide. consensus.app This tandem strategy avoids the isolation of potentially unstable intermediates and can lead to high levels of both enantioselectivity and diastereoselectivity. consensus.appnih.gov These methods have been successfully applied to generate a variety of substituted cyclopropyl alcohols with multiple contiguous stereocenters. nih.gov

The development of new cyclopropanation protocols continues to be an active area of research, with recent advancements enabling the coupling of a wide range of carbon pronucleophiles with unactivated alkenes to produce highly substituted cyclopropanes with excellent diastereoselectivity. researchgate.netnih.gov

Tandem Reactions for Enantio- and Diastereoselective Cyclopropyl Alcohol Formation

To overcome challenges in controlling stereoselectivity in direct cyclopropanation reactions, tandem or one-pot procedures have been developed. rsc.orgresearchgate.net These methods often involve an initial enantioselective carbon-carbon bond-forming step to generate a chiral allylic alkoxide, which then directs a subsequent diastereoselective cyclopropanation. nih.govrsc.org This strategy allows for the creation of multiple C-C bonds and up to four contiguous stereocenters with high levels of stereocontrol. rsc.orgnih.gov

Two primary routes have been explored:

Asymmetric alkylzinc addition to an enal: This is followed by in-situ cyclopropanation using a zinc carbenoid. rsc.orgnih.gov

Asymmetric vinylation of an aldehyde: This also generates an allylic zinc alkoxide intermediate that undergoes diastereoselective cyclopropanation. rsc.orgnih.gov

These tandem approaches provide efficient access to highly functionalized and stereochemically rich cyclopropyl alcohols. rsc.orgnih.gov

Organometallic Reagent Additions to Substituted Cyclopropanols

An alternative strategy for the synthesis of substituted cyclopropanols involves the addition of organometallic reagents to cyclopropanone (B1606653) or its synthetic equivalents. d-nb.infomdpi.comnih.gov Due to the instability of cyclopropanone itself, stable precursors are often employed. One such approach utilizes 1-phenylsulfonylcyclopropanols as cyclopropanone surrogates. d-nb.infomdpi.com These substrates can react with a diverse range of sp-, sp²-, or sp³-hybridized organometallic carbon nucleophiles under mild conditions. d-nb.infomdpi.com The use of enantioenriched 1-phenylsulfonylcyclopropanols allows for highly diastereoselective additions, yielding optically active tertiary cyclopropanols. d-nb.infomdpi.com

Access to Specific Stereoisomers of this compound

The synthesis of specific stereoisomers (syn or anti) of disubstituted cyclopropyl alcohols is a significant challenge. Tandem reaction strategies have proven particularly effective in this regard. researchgate.net

syn-Cyclopropyl Alcohols: The alkoxide-directed cyclopropanation of allylic zinc alkoxides, generated from the enantioselective addition of alkyl or vinylzinc reagents to aldehydes, typically yields the syn-diastereomer with high selectivity. researchgate.netnih.gov

anti-Cyclopropyl Alcohols: To access the anti-diastereomer, a modification of the tandem approach is employed. The intermediate allylic zinc alkoxide is silylated in situ. The resulting bulky silyl (B83357) ether is believed to inhibit coordination of the zinc carbenoid to the oxygen, thus preventing the directed pathway and favoring the formation of the anti-cyclopropyl silyl ether. Subsequent deprotection furnishes the anti-cyclopropyl alcohol. researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile methods for the synthesis of cyclopropanes, often under mild conditions and with high selectivity. For the preparation of this compound and its analogs, catalysts based on rhodium, palladium, and copper are particularly relevant, especially in the cyclopropanation of styrene (B11656) derivatives.

Rhodium(II) carboxylates are highly efficient catalysts for the cyclopropanation of olefins with diazo esters. sioc-journal.cn These catalysts have been successfully applied to the cyclopropanation of styrene. sioc-journal.cn More recently, rhodium(III)-catalyzed C-H activation has been utilized in a directed cyclopropanation of allylic alcohols to produce substituted cyclopropyl ketones, which can be subsequently reduced to the corresponding alcohols. researchgate.net

Palladium-catalyzed reactions have also been employed for cyclopropane synthesis. Palladium(II) carboxylates can catalyze the cyclopropanation of styrene with diazo esters. sioc-journal.cn Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of bromothiophenes with potassium cyclopropyltrifluoroborate (B8364958) have been developed, showcasing a method to introduce a cyclopropyl group onto an aromatic ring. rsc.org

Copper-catalyzed reactions provide another avenue for cyclopropane synthesis. Copper catalysts have been used in the Chan-Lam cyclopropylation of phenols, which could be a potential route to precursors of the target molecule. researchgate.net Additionally, copper-catalyzed 1,2-borocyclopropanation of aryl olefins using carbon monoxide as a C1 source has been reported to produce β-boryl cyclopropanes, which are versatile intermediates. d-nb.info

Table 3: Overview of Transition Metal-Catalyzed Routes to Cyclopropane Analogs

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | Cyclopropanation with diazo compounds | Styrene, Diazo esters | Efficient catalysis for cyclopropanation. | sioc-journal.cn |

| Rhodium (Rh) | C-H activation/directed cyclopropanation | Allylic alcohols, N-enoxyphthalimides | Forms cyclopropyl ketones, diastereoselective. | researchgate.net |

| Palladium (Pd) | Cyclopropanation with diazo compounds | Styrene, Diazo esters | Alternative to rhodium catalysts. | sioc-journal.cn |

| Palladium (Pd) | Suzuki-Miyaura cross-coupling | Aryl halides, Potassium cyclopropyltrifluoroborate | Introduces cyclopropyl group onto aromatic rings. | rsc.org |

| Copper (Cu) | Chan-Lam cyclopropylation | Phenols, Potassium cyclopropyltrifluoroborate | Forms cyclopropyl aryl ethers. | researchgate.net |

| Copper (Cu) | 1,2-Borocyclopropanation | Aryl olefins, CO, B₂pin₂ | Produces versatile β-boryl cyclopropane intermediates. | d-nb.info |

Ruthenium-Catalyzed Coupling Reactions Involving Cyclopropanols

Ruthenium catalysts have emerged as effective tools for the synthesis of complex molecules derived from cyclopropanols. These reactions often proceed under mild, room-temperature conditions and exhibit broad substrate scope. rsc.org

One notable application involves the coupling of α-keto sulfoxonium ylides with cyclopropanols to produce δ-diketones. rsc.org This process, catalyzed by ruthenium, offers a cost-effective alternative to more expensive rhodium catalysts and avoids harsh reaction conditions. rsc.org Mechanistic studies suggest a pathway involving the ring-opening of the cyclopropanol. rsc.org

Another significant ruthenium-catalyzed transformation is the coupling of cyclopropanols with α-diazo-β-ketoesters, which yields α-ester-δ-diketones. chemrxiv.org This reaction also proceeds at room temperature and demonstrates a wide tolerance for various functional groups. chemrxiv.org

Furthermore, ruthenium complexes can catalyze the reaction of 1-cyclopropyl-2-propyn-1-ols with nucleophiles like anilines and water. nih.gov This process leads to the stereoselective formation of tri- and tetrasubstituted conjugated enynes through a key ruthenium-allenylidene intermediate, where the nucleophile directly attacks the cyclopropane ring. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Ruthenium Catalyst | α-Keto Sulfoxonium Ylides, Cyclopropanols | δ-Diketones | Low-cost, room temperature, broad scope. rsc.org |

| Ruthenium Catalyst | α-Diazo-β-ketoesters, Cyclopropanols | α-Ester-δ-diketones | Room temperature, broad substrate compatibility. chemrxiv.org |

| Sulfur-Bridged Diruthenium Complexes | 1-Cyclopropyl-2-propyn-1-ols, Anilines/Water | Conjugated Enynes | High stereoselectivity, involves allenylidene intermediates. nih.gov |

Palladium-Catalyzed Transformations

Palladium catalysis offers a versatile platform for the transformation of cyclopropanols into a variety of valuable organic structures. These reactions often involve a palladium-catalyzed ring-opening of the cyclopropanol, followed by subsequent coupling or isomerization steps. nih.gov

A key application is the stereoselective synthesis of 1,4- and 1,5-dicarbonyl compounds from densely substituted cyclopropanols. nih.gov This methodology involves a palladium-catalyzed ring-opening, followed by a "metal-walk" and oxidation of a remote hydroxyl group. nih.gov This approach provides access to important building blocks like succinaldehyde (B1195056) derivatives with adjacent stereocenters. nih.gov

Palladium catalysts are also employed in the ring-opening coupling reaction of 2,3-allenylic carbonates with cyclopropanols, which efficiently produces valuable 1,3-diene products under mild conditions. rsc.org Additionally, palladium-catalyzed selective C-C bond cleavage and stereoselective alkenylation between cyclopropanols and 1,3-diynes have been demonstrated for the synthesis of conjugated enynes. rsc.orgscispace.com

Furthermore, palladium catalysis can be used for the synthesis of γ-diketones through the coupling of amides and cyclopropanols, a process that notably avoids the need for stoichiometric organometallic reagents and bases. chemrxiv.org

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium Catalyst | Densely Substituted Cyclopropanols | 1,4- and 1,5-Dicarbonyls | Stereospecific, involves "metal-walk" and remote oxidation. nih.gov |

| Palladium Catalyst | 2,3-Allenylic Carbonates, Cyclopropanols | 1,3-Dienes | Mild conditions, efficient synthesis. rsc.org |

| Palladium Catalyst | Cyclopropanols, 1,3-Diynes | Conjugated Enynes | Selective C-C bond cleavage, high stereoselectivity. rsc.orgscispace.com |

| Palladium Catalyst | Amides, Cyclopropanols | γ-Diketones | Avoids stoichiometric organometallic reagents and bases. chemrxiv.org |

Rhodium-Catalyzed Alkylation and Olefination Pathways

Rhodium catalysts are instrumental in C-H activation and subsequent alkylation or olefination reactions, utilizing cyclopropanols as effective coupling partners.

A significant application is the rhodium(III)-catalyzed regioselective alkylation of (hetero)arenes with cyclopropanols. researchgate.net This reaction proceeds at room temperature through C-H activation of the arene and C-C cleavage of the cyclopropanol, providing a facile route to C7-alkylated indoline (B122111) scaffolds and other alkylated heteroarenes. researchgate.net The You group has reported the rhodium-catalyzed atroposelective C–H alkylation of 1-aryl isoquinoline (B145761) derivatives with cyclopropanols. sioc.ac.cn

Rhodium catalysis also enables the chemoselective alkylation and olefination of alkylnitriles with alcohols. liv.ac.uk By simply controlling the reaction atmosphere (argon for alkylation, oxygen for olefination), a single binuclear rhodium complex can direct the reaction toward either product. liv.ac.uk The alkylation proceeds via a hydrogen-borrowing pathway, while the olefination occurs through aerobic dehydrogenation. liv.ac.uk

Furthermore, rhodium catalysis is effective in the hydroformylation of cyclopropyl-functionalized trisubstituted alkenes, leading to chiral cyclopropyl-functionalized aldehydes with high chemo-, regio-, and enantioselectivity. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Rhodium(III) Catalyst | (Hetero)arenes, Cyclopropanols | Alkylated (Hetero)arenes | Room temperature, C-H activation, regioselective. researchgate.net |

| Binuclear Rhodium Complex | Alkylnitriles, Alcohols | Alkylated or Olefinated Nitriles | Chemoselectivity controlled by reaction atmosphere. liv.ac.uk |

| Rhodium Catalyst with (R,S)-DTBM-Yanphos ligand | Cyclopropyl-functionalized Trisubstituted Alkenes, Syngas | Chiral Cyclopropyl-functionalized Aldehydes | High chemo-, regio-, and enantioselectivity. nih.gov |

Derivatization in Synthetic Pathways

Once the core structure of this compound or its analogs is synthesized, further transformations can be carried out on the hydroxyl group or the cyclopropyl moiety to generate a diverse range of compounds.

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound serves as a versatile handle for various functionalization reactions.

Standard organic transformations can be applied to the hydroxyl group. For instance, it can be converted to other functional groups through substitution reactions. One common method is fluorodehydroxylation, which replaces the hydroxyl group with a fluorine atom. This transformation can be achieved using reagents like difluoro(triphenyl)phosphorane, although it may require high temperatures that can favor elimination side reactions.

The hydroxyl group can also be activated to facilitate its departure as a leaving group. For example, gold-catalyzed cyclopropyl carbinol rearrangement of 2-tosylaminophenyl cyclopropylmethanols involves the activation of the alcohol, leading to ionization and subsequent ring-opening of the cyclopropane. nih.gov

In the context of phenanthrene (B1679779) synthesis, the hydroxyl group of 2-(phenanthren-9-yl)-2-phenylethan-1-ol can be readily functionalized. acs.org It can be alkylated, for example, with propargyl bromide, or protected with groups like benzoyl or tosyl. acs.org

| Reagent/Catalyst | Transformation | Product |

| Difluoro(triphenyl)phosphorane | Fluorodehydroxylation | Fluoroalkane |

| Gold/Silver Catalyst | Activation and Rearrangement | Benzo-fused Nitrogen Rings |

| Propargyl Bromide/NaH | Alkylation | Propargyl Ether |

| Benzoyl Chloride | Protection | Benzoyl Ester |

| Tosyl Chloride | Protection | Tosyl Ester |

Transformations of the Cyclopropyl Moiety

The strained cyclopropyl ring in this compound is susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures.

The ring-opening of cyclopropanols can be initiated by various catalysts. For instance, Bi(OTf)3 can catalyze the formation of cyclopropyl carbinyl cations, which then undergo ring-opening. chemicalbook.comresearchgate.net The subsequent reaction pathway is influenced by the substituents on both the carbinol and the cyclopropane ring. chemicalbook.com

Gold catalysts can also induce the ring-opening of the cyclopropane moiety in cyclopropyl carbinol rearrangements. nih.gov In the case of 2-tosylaminophenyl cyclopropylmethanols, the tertiary carbocation generated after alcohol activation triggers the ring-opening of the cyclopropane, which is then trapped by the tethered aniline (B41778) group to form a seven-membered ring. nih.gov

Radical-mediated ring-opening of the cyclopropylcarbinyl system is another important transformation. ucl.ac.uk For example, using samarium(II) iodide can lead to the reductive ring-opening of cyclopropyl ketones, with the regioselectivity of the cleavage being dependent on the substitution pattern of the cyclopropane ring. ucl.ac.uk

| Catalyst/Reagent | Transformation | Key Intermediate/Process | Product |

| Bi(OTf)3 | Ring-opening cyclization | Cyclopropyl carbinyl cation | α-Alkylidene-γ-butyrolactones |

| Gold Catalyst | Cyclopropyl carbinol rearrangement | Tertiary carbocation | 2,3-Dihydro-1H-benzo[b]azepines |

| Samarium(II) Iodide | Reductive ring-opening | Radical anion | Ring-opened ketones/alcohols |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyl 1 Phenylethan 1 Ol

Oxidation Reactions and Product Characterization

The oxidation of the secondary alcohol group in 2-cyclopropyl-1-phenylethan-1-ol is a fundamental transformation. Various oxidizing agents can be employed to convert the alcohol into the corresponding ketone, 2-cyclopropyl-1-phenylethan-1-one. liv.ac.uk

One effective method utilizes a catalytic system of (±)-camphor sulfonic acid and 2-iodoxybenzoic acid (IBX). researchgate.net This system has proven successful in oxidizing a range of secondary alcohols, including those with cyclopropyl (B3062369) moieties, with high yields. researchgate.net Another approach involves a reusable binuclear rhodium(II) catalyst in water, which also efficiently oxidizes secondary alcohols to ketones. liv.ac.uk While the general oxidation product is the ketone, stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially lead to the formation of carboxylic acids through cleavage of the carbon-carbon bond adjacent to the carbonyl group.

In a study involving a non-heme manganese(II) complex as a catalyst for the oxidative cleavage of 1,2-diols, a cyclopropyl-containing substrate was oxidized while keeping the cyclopropyl ring intact. rsc.org This suggests that under certain oxidative conditions, the cyclopropyl group exhibits notable stability.

Table 1: Oxidation of this compound

| Oxidizing Agent/Catalyst System | Product | Notes |

|---|---|---|

| (±)-Camphor sulfonic acid/IBX | 2-Cyclopropyl-1-phenylethan-1-one | Efficient for various secondary alcohols. researchgate.net |

| Binuclear Rhodium(II) catalyst | 2-Cyclopropyl-1-phenylethan-1-one | High yields observed for similar secondary alcohols. liv.ac.uk |

| Potassium permanganate/Chromium trioxide | Potential for carboxylic acid formation | Stronger oxidizing conditions. |

Reduction Reactions and Product Spectrum

The reduction of the corresponding ketone, 2-cyclopropyl-1-phenylethan-1-one, yields this compound. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically effective for this transformation, converting the carbonyl group back to a secondary alcohol. More vigorous reduction conditions could potentially lead to the formation of alkanes.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the carbinol carbon of this compound are also a possibility. The hydroxyl group can be protonated under acidic conditions to form a good leaving group (water), generating a secondary carbocation. This carbocation can then be attacked by a variety of nucleophiles. ibchem.commasterorganicchemistry.com

Common nucleophiles that could be employed include:

Halide ions (e.g., Br⁻, Cl⁻): To form the corresponding haloalkane.

Cyanide ion (CN⁻): To introduce a nitrile group, which is a useful synthon for further transformations. ibchem.com

Azide ion (N₃⁻): Leading to the formation of an azide, which can be subsequently reduced to an amine. lumenlearning.com

Hydroxide ion (OH⁻): Although this would lead back to the starting material, it illustrates the general principle. ibchem.com

The reaction mechanism, whether Sₙ1 or Sₙ2, would depend on the specific reaction conditions, the nature of the nucleophile, and the solvent used. ibchem.comlumenlearning.com

Ring-Opening and Annulation Reactions of the Cyclopropyl Ring

The strained cyclopropyl ring in this compound can participate in ring-opening and annulation reactions, often triggered by the reactivity of the adjacent alcohol group.

C-S Bond Formation Leading to Heterocyclic Systems (e.g., Thiophene (B33073) Aldehydes)

A notable reaction of 1-cyclopropyl-1-phenylethanol (B1583672) (a closely related isomer) is its conversion to 5-phenylthiophene-2-carbaldehyde. This transformation involves a ring-opening/annulation cascade. rsc.org The reaction is typically carried out with a sulfur source, such as potassium sulfide (B99878) (K₂S), in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.org The proposed mechanism involves the initial ring-opening of the cyclopropyl group, followed by C-S bond formation and subsequent cyclization and aromatization to form the thiophene ring. rsc.org

Table 2: Ring-Opening/Annulation Reaction Conditions

| Reactant | Reagents | Solvent | Temperature | Product | Yield |

|---|

Rearrangement Reactions

The structure of this compound and its derivatives makes it a candidate for interesting rearrangement reactions.

Pinacol-Type Rearrangements of Cyclopropanols

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a ketone or aldehyde via a carbocation intermediate and a 1,2-alkyl or aryl shift. masterorganicchemistry.comwikipedia.org While this compound itself is not a 1,2-diol, its derivatives can undergo similar rearrangements. For instance, if a hydroxyl group were present on the cyclopropyl ring adjacent to the carbinol carbon, a pinacol-type rearrangement could be initiated.

The general mechanism involves the protonation of one hydroxyl group, its departure as water to form a carbocation, and the subsequent migration of a group to the carbocation center. organic-chemistry.orglibretexts.org The migratory aptitude generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org In the context of a cyclopropylcarbinyl system, the rearrangement can be more complex, potentially involving ring expansion or contraction. organic-chemistry.org The driving force for the rearrangement is the formation of a more stable carbocation, often an oxonium ion which is a resonance form of a protonated carbonyl compound. masterorganicchemistry.comuomustansiriyah.edu.iq

Intramolecular Hydride Transfer Mechanisms

Intramolecular hydride transfer is a key mechanistic step in certain reactions involving alcohols like this compound. In related systems, such as the acid-catalyzed rearrangement of homoallylic alcohols, isotopic labeling studies have demonstrated a stereospecific protonation of a double bond followed by a rate-determining intramolecular 1,4-hydride transfer from the secondary alcohol's carbon-hydrogen bond. acs.org This process leads to the formation of a saturated ketone. acs.org The efficiency and feasibility of such hydride transfers are influenced by the solvent environment. For instance, in the Lewis acid-catalyzed isomerization of glucose to fructose, the C2–C1 intramolecular hydride transfer is the rate-limiting step. rsc.org Studies have shown that the activation free energy for this transfer is significantly higher in methanol (B129727) than in water, a difference attributed to non-equilibrium solvation effects in methanol. rsc.org

In some cases, intramolecular hydride transfer can be a competing mechanism. For example, in the photolysis of certain tetraketones, dimesityl and di-tert-butyl derivatives react via a competing intramolecular hydrogen atom transfer mechanism. acs.org The diastereoselectivity of intramolecular hydride transfers can often be rationalized using chelation models, which help predict the configuration of the resulting carbinol center. ntu.edu.sg

Studies on Reaction Pathways and Intermediates

Understanding the reaction pathways and intermediates is crucial for elucidating the mechanisms of reactions involving this compound. Various experimental and computational techniques are employed to probe these transient species and transition states.

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction and for determining reaction mechanisms. dalalinstitute.com When an atom in a reactant is replaced by one of its isotopes, the change in the reaction rate is known as the kinetic isotope effect (KIE). dalalinstitute.comwikipedia.org This effect arises primarily because heavier isotopes have lower vibrational frequencies, leading to higher activation energies for bond breaking. dalalinstitute.comlibretexts.org

KIEs are classified as primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. dalalinstitute.com A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org The magnitude of the KIE (expressed as the ratio of rate constants, kL/kH) provides valuable information about the transition state of the rate-determining step. wikipedia.orgsnnu.edu.cn For instance, in the acid-catalyzed rearrangement of a homoallylic alcohol, a KIE of 2.34 ± 0.17 was observed for the intramolecular hydride transfer, indicating that this is the rate-determining step. acs.org

The Northrop method, which utilizes all three hydrogen isotopes, allows for the accurate determination of intrinsic KIEs, even when the hydrogen transfer step is not fully rate-limiting. nih.gov This is crucial for understanding the chemical step of interest in complex catalytic cycles. nih.gov

Table 1: Kinetic Isotope Effects in Mechanistic Studies

| Reaction Type | Isotopic Substitution | KIE (kL/kH) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Rearrangement | C-H vs. C-D at alcohol carbon | 2.34 ± 0.17 | Rate-determining intramolecular hydride transfer. | acs.org |

| Protonation of Olefin | H vs. D in acid catalyst | 1.2 | Competitive isotope effect, protonation is a potentially reversible step. | acs.org |

| Nucleophilic Substitution (SN1) | α-C-H vs. α-C-D | > 1 (e.g., up to 1.22) | Indicates a change in hybridization at the α-carbon in the transition state. | dalalinstitute.com |

This table is generated based on data from the text and provides examples of how KIEs are used to elucidate reaction mechanisms.

While many reactions of alcohols proceed through ionic intermediates, the involvement of radical processes, particularly in the formation of organometallic intermediates, cannot be discounted. thieme-connect.de Free-radical chemistry offers mild and functional-group-tolerant methods for bond construction. thieme-connect.de In the context of organometallic catalysis, mechanistic studies sometimes investigate the potential for radical intermediates. For example, in the hydrogenation of 1-cyclopropyl-1-phenylethylene, the minimal observation of ring-opening suggests that radical species are not significantly involved. uni-regensburg.de

The stereochemical outcome of radical reactions can be challenging to control due to the high reactivity of radical intermediates. thieme-connect.de However, the development of asymmetric catalysis has enabled enantioselective transformations involving radical intermediates. thieme-connect.de

In reactions catalyzed by metal complexes, particularly in aqueous media, the nucleophilic addition of water and subsequent protodeauration are important mechanistic steps. For instance, in gold-catalyzed reactions of alkynes, the process can involve the nucleophilic attack of water or an alcohol on a gold-activated alkyne. uni-heidelberg.de This is followed by protodeauration, where a proton replaces the gold catalyst, to yield the final product. tdx.cat

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. scholaris.ca In the context of this compound, its functional groups (hydroxyl, phenyl, and cyclopropyl) offer opportunities for selective transformations.

For example, in hydrogen borrowing catalysis, the alkylation of ketones with alcohols can lead to either an alkylated ketone or an alcohol product. mq.edu.au The selectivity can be tuned by the choice of metal catalyst (e.g., iridium vs. rhodium), base, solvent, and temperature. mq.edu.au Rhodium catalysts have been shown to facilitate the chemoselective alkylation or olefination of alkylnitriles with alcohols by simply controlling the reaction atmosphere (argon for alkylation, oxygen for olefination). liv.ac.uk

The development of reagents with multiple, orthogonally reactive groups is a key area of research for achieving complex molecular architectures through chemoselective transformations. scholaris.ca

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-cyclopropyl-1-phenylethylene |

| Dimesityl tetraketone |

| Di-tert-butyl tetraketone |

| Glucose |

Applications As a Chiral Building Block and Synthetic Intermediate

Role in Asymmetric Synthesis

As a molecule with a single asymmetric carbon atom, 2-cyclopropyl-1-phenylethan-1-ol is classified as a chiral building block. bldpharm.comfluorochem.co.uk In asymmetric synthesis, such building blocks are instrumental in transferring chirality to a new, larger molecule. The defined stereochemistry of the alcohol can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. The cyclopropyl-phenylethanol motif has been utilized in gold(I)-catalyzed asymmetric reactions, where the chirality from the starting material is transferred through a series of rearrangements to the final product. pku.edu.cn This demonstrates the utility of this structural framework in controlling the three-dimensional arrangement of atoms in complex syntheses. pku.edu.cn

Precursor in Complex Molecule Construction

The reactivity of the hydroxyl group and the stability of the cyclopropyl (B3062369) and phenyl rings allow this compound to serve as a precursor in the assembly of intricate molecules, including fluorinated compounds and pharmaceutical intermediates.

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. The this compound framework is a key precursor for creating fluorinated analogs. A notable example is the synthesis of 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol. This is typically achieved by first oxidizing this compound to its corresponding ketone, cyclopropyl phenyl ketone, which then undergoes trifluoromethylation. The subsequent reduction of the trifluoromethylated ketone yields the desired fluorinated alcohol. The trifluoromethyl group in such derivatives enhances lipophilicity, which can improve interactions with biological targets.

Table 1: Synthetic Methods for 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol

| Method | Precursor | Reagents | Key Features | Yield |

| Organometallic Trifluoromethylation | Cyclopropyl phenyl ketone | Ruppert-Prakash reagent (CF₃SiMe₃), Copper Iodide (CuI) | Direct addition of the CF₃ group to the ketone. | 70-80% |

| Catalytic Asymmetric Reduction | 1-Cyclopropyl-2,2,2-trifluoroacetophenone | Corey-Bakshi-Shibata (CBS) catalyst, Borane-dimethyl sulfide (B99878) (BH₃·SMe₂) | Enantioselective reduction leading to high optical purity (>90% ee). | 85-90% |

Data sourced from research on the synthesis of fluorinated analogs.

Derivatives of this compound are critical intermediates in the synthesis of pharmaceuticals. A significant application is in the production of the antithrombotic drug Prasugrel. google.com A fluorinated derivative, specifically 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, serves as a key intermediate for this drug. google.com The synthesis of Prasugrel using this intermediate is noted for its high yield and suitability for industrial-scale production. google.com Antithrombotic agents like Prasugrel are P2Y₁₂ receptor inhibitors used to prevent blood clots in patients who have experienced acute coronary syndromes or have undergone coronary stent placement. gutnliver.org

Table 2: Pharmaceutical Intermediate Application

| Intermediate | Parent Compound | Application | Significance |

| 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | This compound | Synthesis of Prasugrel (Antithrombotic Agent) | Enables an efficient, high-yield industrial route to a potent antiplatelet drug. google.com |

The 2-amino-1,3-diol structural motif is a cornerstone of numerous biologically active molecules, including the sphingolipids, which are vital for cell growth, recognition, and signaling. beilstein-journals.org The synthesis of analogs of these molecules is a significant area of research aimed at developing new therapeutics. beilstein-journals.orgnih.gov The this compound structure serves as a scaffold for creating such analogs. For instance, the compound 2-amino-1-cyclopropyl-1-phenylethan-1-ol is a direct analog that incorporates the key features of the parent alcohol with an amino group, positioning it within the family of amino alcohol bioactive compounds. chemscene.com The stereoselective synthesis of these 2-amino-1,3-diol analogs is often a key challenge, with strategies focusing on the controlled installation of the amino and hydroxyl groups. beilstein-journals.orgrsc.org

Development of Diverse Organic Frameworks

The structural rigidity and defined chemical functionality of this compound and its derivatives make them suitable as building blocks for diverse and extended organic frameworks. fluorochem.co.uk One prominent area is the potential use of its derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. researchgate.netnih.gov The ability to design the organic linkers allows for the fine-tuning of the framework's properties for applications in gas storage, separation, and catalysis. nih.govbeilstein-journals.org Derivatives of this compound, functionalized with appropriate coordinating groups (e.g., carboxylates), could serve as chiral, rigid linkers to create novel MOFs with unique topologies and functional properties.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. uobasrah.edu.iqjchps.comslideshare.net It operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, exhibit different resonance frequencies when placed in a magnetic field, depending on their local electronic environment. jchps.com

¹H NMR and ¹³C NMR for Structural Elucidation

While specific NMR spectra for 2-cyclopropyl-1-phenylethan-1-ol are not publicly documented, the expected spectral features can be predicted based on its structure.

¹H NMR (Proton NMR): A ¹H NMR spectrum would provide key information about the number of different types of protons and their neighboring environments. jchps.comfiveable.me

Aromatic Protons: The protons on the phenyl group would typically appear as a complex multiplet in the downfield region of the spectrum (approximately 7.2-7.4 ppm).

Carbinol Proton (-CHOH): The proton attached to the carbon bearing the hydroxyl group would likely resonate as a triplet or a doublet of doublets in the region of 4.5-5.0 ppm, with its splitting pattern determined by coupling to the adjacent methylene (B1212753) protons.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the chiral center and the cyclopropyl (B3062369) group would be diastereotopic and thus chemically non-equivalent. They would be expected to appear as distinct multiplets.

Cyclopropyl Protons: The protons on the cyclopropane (B1198618) ring, including the single methine proton and the four methylene protons, would show complex splitting patterns in the upfield region (typically 0.2-1.0 ppm).

Hydroxyl Proton (-OH): The hydroxyl proton signal can appear over a wide chemical shift range and may be broad, depending on the solvent, concentration, and temperature.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. fiveable.me For this compound, eleven distinct signals would be expected, corresponding to:

The six carbons of the phenyl ring (with some potentially overlapping).

The carbinol carbon (-CHOH).

The methylene carbon (-CH₂-).

The two distinct types of carbons in the cyclopropyl ring (one methine and two methylene carbons).

2D NMR Techniques for Stereochemical Assignment (e.g., NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning stereochemistry.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly vital for determining the spatial proximity of protons within a molecule, regardless of their through-bond connectivity. slideshare.netwikipedia.orglibretexts.orgnanalysis.com A NOESY experiment on this compound would show cross-peaks between protons that are close to each other (typically < 5 Å). nanalysis.comceitec.cz This information is critical for establishing the relative stereochemistry at the chiral center by observing correlations between the carbinol proton and protons on the phenyl and cyclopropylmethyl moieties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. kg.ac.rs

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to four or more decimal places). savemyexams.comlibretexts.org This precision allows for the unambiguous determination of a compound's molecular formula. nasa.govyoutube.com For this compound (C₁₁H₁₄O), HRMS would distinguish its exact mass from other potential compounds with the same nominal mass but different elemental compositions.

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgexcedr.com This technique is widely used for the analysis of complex mixtures, purification, and identification of individual components. news-medical.netnumberanalytics.com In the context of researching this compound, LC-MS would be used to:

Assess the purity of a synthesized sample.

Separate the compound from starting materials, by-products, or other impurities.

Provide molecular weight information for the separated components.

When coupled with a triple quadrupole mass spectrometer (LC-MS/MS), it can provide structural information through fragmentation patterns, aiding in the confirmation of the compound's identity. mccrone.com

X-Ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including both its relative and absolute stereochemistry. nih.govpurechemistry.orgspringernature.com The technique requires a single, high-quality crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. nih.govthieme-connect.de

For an enantiomerically pure sample of this compound, a successful X-ray crystallographic analysis would unequivocally establish the absolute configuration (R or S) at the stereogenic center. Although no published crystal structure for this specific compound was found, this method remains the gold standard for absolute stereochemical assignment in chemical research.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

The separation and quantification of enantiomers are critical aspects of the analysis of chiral compounds. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), are powerful tools for achieving these analytical goals. The choice of method often depends on the volatility of the analyte, the required analytical speed, and the specific goals of the analysis, such as purity assessment or enantiomeric excess determination.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. For chiral separations, HPLC is most effective when employing a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention times. grafiati.com

Research has demonstrated the successful chiral separation of aromatic alcohols using novel stationary phases. For instance, a γ-cyclodextrin metal-organic framework (γ-CD MOF) has been effectively used as a chiral stationary phase for the HPLC separation of (R,S)-α-cyclopropylbenzyl alcohol, an alternative name for this compound. This method highlights the potential of advanced material science in developing highly selective chromatographic media. The separation was achieved using a mobile phase consisting of dichloromethane (B109758) and methanol (B129727), with detection by UV at 254 nm. unife.it The use of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, is also a widely adopted and successful strategy for the enantioseparation of a broad range of chiral compounds, including aromatic alcohols. researchgate.netnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | High-Performance Liquid Chromatograph | unife.it |

| Column | γ-CD MOF packed column (25 cm x 4.6 mm i.d.) | unife.it |

| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) 99.9 : 0.1 (v/v) | unife.it |

| Flow Rate | 1 mL/min | unife.it |

| Detector | UV at 254 nm | unife.it |

| Compound | (R,S)-α-cyclopropylbenzyl alcohol | unife.it |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. chiraltech.com This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. mdpi.com For chiral separations, the move to UPLC has enabled much faster analysis times without compromising the quality of the enantioseparation. unife.itresearchgate.net

While specific UPLC methods for this compound are not extensively documented in publicly available literature, the principles of chiral UPLC are well-established for similar aromatic alcohols. The use of immobilized polysaccharide-based chiral stationary phases, such as Chiralpak® IG-U and ID-U, on sub-2 µm silica (B1680970) particles allows for rapid and highly efficient enantioseparations. mdpi.comresearchgate.net These separations can be performed in normal-phase, polar organic, or reversed-phase modes, offering flexibility in method development. mdpi.com The choice of mobile phase, often a mixture of an alkane with an alcohol modifier like ethanol (B145695) or isopropanol, is critical for optimizing selectivity and resolution. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Instrumentation | Ultra-Performance Liquid Chromatograph | chiraltech.com |

| Column | Amylose or Cellulose-based sub-2 µm CSP (e.g., Chiralpak® ID-U, 50 mm x 3.0 mm, 1.6 µm) | mdpi.comresearchgate.net |

| Mobile Phase | n-Hexane / Isopropanol mixtures | sapub.org |

| Flow Rate | 0.5 - 1.0 mL/min | sapub.org |

| Column Temperature | 25 - 40 °C | sapub.org |

| Detector | Photodiode Array (PDA) or UV | chiraltech.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the enantioselective analysis of this compound, GC requires the use of a chiral stationary phase. Modified cyclodextrins are commonly used as chiral selectors in GC capillary columns. chromatographyonline.com

Research on the enantioselective GC analysis of cyclopropane derivatives has demonstrated the effectiveness of specific chiral stationary phases. For example, Chirasil-β-Dex, which is a derivative of β-cyclodextrin, has been successfully employed as a chiral stationary phase for the enantiomeric separation of various cyclopropane derivatives. mdpi.comd-nb.info This type of stationary phase allows for the simultaneous separation of enantiomers, providing valuable information on chemical yields and enantioselectivity in synthetic processes. mdpi.comd-nb.info The method typically involves a temperature-programmed oven to ensure the elution of the analytes within a reasonable time and with good peak shape.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID) | mdpi.com |

| Column | Chirasil-β-Dex coated capillary column (e.g., 25 m x 0.25 mm) | mdpi.comd-nb.info |

| Carrier Gas | Helium or Hydrogen | mdpi.com |

| Injector Temperature | ~250 °C | chromforum.org |

| Detector Temperature | ~250 °C | chromforum.org |

| Oven Program | Temperature gradient (e.g., 100 °C to 180 °C) | mdpi.com |

Computational Chemistry Approaches to 2 Cyclopropyl 1 Phenylethan 1 Ol Research

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. acs.org It is widely applied to elucidate complex reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states, thereby mapping the entire potential energy surface of a reaction.

For 1-cyclopropyl-1-phenylethan-1-ol, DFT calculations can provide critical insights into its various reactions, such as acid-catalyzed ring-opening/annulation processes. researchgate.netrsc.org Mechanistic studies on similar cyclopropyl (B3062369) carbinol systems have demonstrated the power of DFT in understanding reaction pathways. For instance, in the tandem Heck–cyclopropane (B1198618) ring-opening reaction of alkenyl cyclopropyl diols, DFT studies have been instrumental in revealing the dual role of the hydroxyl group, which is key to the transformation's selectivity. nih.gov Such calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism, and can identify key intermediates, such as the formation of a cyclopropylcarbinyl cation. researchgate.netchemrxiv.org By analyzing the electronic structure and atomic charges at each step, researchers can understand how the interplay between the cyclopropyl, phenyl, and hydroxyl functional groups dictates the reaction's progress. nih.gov

Theoretical Investigations of Reaction Regioselectivity and Stereoselectivity

Regioselectivity (which part of a molecule reacts) and stereoselectivity (which stereoisomer is formed) are fundamental aspects of chemical synthesis. Theoretical investigations provide a framework for understanding and predicting these selectivities. The chiral nature of 1-cyclopropyl-1-phenylethan-1-ol makes the stereochemical outcome of its reactions a key point of interest.

Computational studies on analogous alkenyl cyclopropyl carbinol derivatives have shown that the remarkable diastereoselectivity observed in reactions like Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation is due to the rigid cyclopropyl core directing the reagents to a specific face of the molecule. researchgate.netacs.org DFT calculations can model the transition states for different reaction pathways, and the calculated energy differences can explain why one regioisomer or stereoisomer is formed preferentially. For example, in the ring-opening of cyclopropyl carbinyl cations, DFT can be used to develop predictive models for the E/Z selectivity of the resulting alkene products. researchgate.net Detailed DFT studies can also shed light on the mechanism governing the regio- and stereoselectivity of cyclopropane ring-opening by examining how the hydroxyl group directs the reaction. nih.govacs.org

Prediction of Molecular Interactions and Conformational Analysis

The three-dimensional shape of a molecule and the non-covalent interactions within it are crucial determinants of its physical properties and chemical reactivity. Conformational analysis of 1-cyclopropyl-1-phenylethan-1-ol involves determining the preferred spatial arrangement of its phenyl, cyclopropyl, and hydroxyl groups.

Computational methods can systematically calculate the energies of different rotational isomers (conformers) to identify the most stable structures. For similar molecules like 2-phenylethanol, quantum chemistry predictions have identified stable gauche and anti conformers, with the stability arising from interactions between the hydroxyl group and the phenyl ring. acs.org In 1-cyclopropyl-1-phenylethan-1-ol, similar intramolecular interactions, such as hydrogen bonding between the OH group and the π-electrons of the phenyl ring or the bent bonds of the cyclopropyl group, can be modeled. DFT calculations are used to estimate the relative Gibbs free energies of these conformers in different environments, such as the gas phase or in various solvents. beilstein-journals.org Understanding the conformational preferences is vital, as the specific shape of the molecule as it approaches a transition state can determine the reaction's outcome. nih.gov

Table 1: Illustrative Conformational Analysis of 1-Cyclopropyl-1-phenylethan-1-ol Note: The following data is illustrative to demonstrate the typical output of a computational conformational analysis and is not derived from a specific published study on this exact molecule.

| Conformer | Description of Dihedral Angle (HO-C-C-Ph) | Calculated Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| Gauche-1 | Approx. 60° | 0.00 | OH···π (Phenyl) Hydrogen Bond |

| Anti | Approx. 180° | 1.85 | Sterically minimized |

| Gauche-2 | Approx. -60° | 0.45 | OH···π (Cyclopropyl) Interaction |

Modeling of Transition States and Energy Barriers

A transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from reactant to product. chemrxiv.org Since transition states cannot be isolated experimentally, computational modeling is the primary method for their characterization. The energy difference between the reactants and the transition state is the activation energy barrier, which dictates the rate of a reaction.

For reactions involving 1-cyclopropyl-1-phenylethan-1-ol, particularly those proceeding under acidic conditions, a key pathway involves the formation of a cyclopropylcarbinyl cation. researchgate.netchemrxiv.org DFT calculations are essential for modeling the transition state leading to this cation and for investigating its subsequent fate. These cations are known to exist in equilibrium with homoallylic cations, and computational studies can elucidate the energy barriers for both the forward and reverse reactions. chemrxiv.org A DFT investigation into the nucleophilic substitution of similar cyclopropyl carbinol systems revealed that an equilibrium between cyclopropylcarbinyl and homoallylic cations determines the stereoselectivity of the reaction. chemrxiv.org By calculating the activation energies for different competing pathways, such as nucleophilic attack versus rearrangement, chemists can predict the major product of a reaction.

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of 1-Cyclopropyl-1-phenylethan-1-ol Note: The following data is illustrative, based on values for analogous cyclopropylcarbinyl systems, to demonstrate typical computational results for reaction barriers.

| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Reference System Finding |

|---|---|---|---|

| TS-1 | Formation of Cyclopropylcarbinyl Cation | 15.5 | Barriers for cation formation are highly dependent on substitution. researchgate.net |

| TS-2 | Ring-opening to Homoallyl Cation | 8.1 | Rearrangement barriers can be similar in energy to nucleophilic attack. chemrxiv.org |

| TS-3 | Nucleophilic Attack on Cation | 6.9 | The lowest energy pathway determines the product selectivity. chemrxiv.org |

Q & A

Q. Basic

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (5–20%). This method resolves cyclopropane byproducts, as demonstrated in purifying amino alcohols .

- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (80–100°C, 10–15 mmHg) minimizes thermal decomposition.

How does the cyclopropyl group influence the compound’s reactivity compared to non-cyclopropyl analogs?

Reactivity

The cyclopropane ring:

- Enhances Steric Hindrance : Slows nucleophilic substitution at the β-carbon.

- Alters Electronic Effects : The strained ring increases electron density at the hydroxyl-bearing carbon, affecting acidity and oxidation susceptibility. Compare with 1-phenylethanol .

What is the acidity of this compound relative to ethanol and phenol?

Q. Acid-Base

- pKa Estimation : ~15–16 (closer to ethanol, pKa ~16) due to the electron-donating cyclopropyl group. Ortho-substituted phenols (pKa ~10) are more acidic due to resonance stabilization .

Experimental Validation : Use potentiometric titration in non-aqueous solvents (e.g., DMSO) for accurate measurement.

What oxidation products are formed under strong vs. mild conditions?

Q. Oxidation

- Strong Oxidants (KMnO₄/H⁺) : Yield phenylacetic acid derivatives via C–C bond cleavage.

- Mild Oxidants (PCC) : Form the corresponding ketone (2-cyclopropyl-1-phenylethanone) without ring opening. Reference oxidation protocols for propan-1-ol .

How can researchers assess the compound’s biological activity in drug discovery?

Q. Biological

- In Silico Docking : Model interactions with enzymes (e.g., cytochrome P450) using cyclopropane’s conformational rigidity.

- Enzyme Assays : Test inhibitory effects on targets like monoamine oxidases, following methods for cyclopentane-based amino alcohols .

What multi-step synthetic pathways incorporate this compound as an intermediate?

Q. Advanced Synthesis

- Pharmaceutical Precursor : Use in Grignard reactions to introduce cyclopropane motifs into larger scaffolds.

- Cross-Coupling : Suzuki-Miyaura coupling of halogenated derivatives to aryl boronic acids. Optimize using Pd catalysts and anhydrous THF .

What are the thermal and chemical stability thresholds for this compound?

Q. Stability

- Thermal Decomposition : Occurs above 150°C, releasing cyclopropane fragments. Monitor via TGA.

- Acid Sensitivity : The cyclopropane ring undergoes ring-opening in concentrated H₂SO₄. Avoid prolonged exposure to strong acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.